molecular formula C14H16N2S B144569 5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole CAS No. 135857-70-4

5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole

Cat. No.: B144569
CAS No.: 135857-70-4
M. Wt: 244.36 g/mol
InChI Key: LHHLJNRWPSNBRY-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole typically involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

5,6-Dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

135857-70-4

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

6-phenyl-2-propyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C14H16N2S/c1-2-6-12-9-16-10-13(15-14(16)17-12)11-7-4-3-5-8-11/h3-5,7-9,13H,2,6,10H2,1H3

InChI Key

LHHLJNRWPSNBRY-UHFFFAOYSA-N

SMILES

CCCC1=CN2CC(N=C2S1)C3=CC=CC=C3

Canonical SMILES

CCCC1=CN2CC(N=C2S1)C3=CC=CC=C3

Synonyms

5,6-dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole
HPProp-IT

Origin of Product

United States

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